3-(methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide
Description
3-(Methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 3-position and a 4-nitrophenyl (-C₆H₄NO₂) substituent on the sulfonamide nitrogen. Sulfonamides are widely studied due to their tunable electronic properties, ease of functionalization, and diverse bioactivity .
Properties
IUPAC Name |
3-methylsulfonyl-N-(4-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6S2/c1-22(18,19)12-3-2-4-13(9-12)23(20,21)14-10-5-7-11(8-6-10)15(16)17/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHGCKQPKUWXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the sulfonation of 3-methylsulfonylbenzoic acid followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as recrystallization or chromatography, are employed to achieve high-quality standards suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases or nucleophiles to replace functional groups on the benzene ring.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in the creation of pharmaceuticals and agrochemicals.
Biology: In biological research, 3-(methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide is utilized in the study of enzyme inhibition and protein interactions. Its structural properties allow it to bind to specific biological targets, making it a valuable tool in understanding biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases, including inflammatory and autoimmune disorders.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 3-(methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and altering biological pathways. The nitro group enhances the compound's reactivity, allowing it to participate in redox reactions and other chemical processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s distinct features include:
- 4-Nitrophenyl group : Introduces strong electron-withdrawing character, which may influence reactivity and metabolic stability.
Key structural analogs and their substituents :
Structural Insights :
- The indoline-carbonyl group in introduces rigidity and hydrogen-bonding capacity, enhancing anticancer activity.
- Oxazole-containing derivatives () prioritize antimicrobial activity, likely due to the heterocycle’s interaction with bacterial enzymes.
- Fluorophenyl and methylsulfonyl groups () are associated with improved pharmacokinetics and target selectivity in anticancer agents.
Anticancer Activity
- 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides (): Demonstrated potent activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells, with IC₅₀ values of 1.98–9.12 µM .
- Methylsulfonyl-containing analogs (): The methylsulfonyl group is hypothesized to enhance cytotoxicity by modulating apoptosis pathways, though specific IC₅₀ data are unavailable.
- Target Compound : The 4-nitrophenyl group may increase oxidative stress in cancer cells, but activity data require experimental validation.
Antimicrobial Activity
- 4-Methyl-N-(oxazol-3-yl)benzenesulfonamide (): Synthesized explicitly for antimicrobial screening, leveraging the oxazole ring’s ability to disrupt bacterial cell membranes.
- Target Compound : The nitro group’s electron-withdrawing nature could reduce bacterial resistance mechanisms, but antimicrobial efficacy remains untested.
Physico-Chemical Properties
Notes:
- The target compound’s nitro group may reduce aqueous solubility compared to fluorophenyl or oxazole analogs.
- Methylsulfonyl groups generally improve metabolic stability but may increase molecular weight and affect bioavailability .
Biological Activity
3-(Methylsulfonyl)-N-(4-nitrophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, including case studies, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C13H14N2O4S2
- Molecular Weight : 318.39 g/mol
- Structure : The compound features a benzenesulfonamide moiety with a methylsulfonyl group and a nitrophenyl substituent.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro assays have demonstrated that it inhibits cancer cell proliferation in several lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) cells. The IC50 values for these cell lines were reported to be within the micromolar range, indicating significant potency .
The proposed mechanism of action for this compound involves the inhibition of critical enzymes and pathways associated with cell proliferation and survival:
- Tubulin Inhibition : The compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is essential for mitosis .
- STAT3 Pathway : It has been suggested that this compound could inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and survival pathways .
Study 1: Anticancer Efficacy
In a recent study, this compound was tested in vivo using xenograft models. The results showed over 80% inhibition of tumor growth compared to controls, supporting its potential as an effective anticancer agent .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it displayed significant antibacterial activity, particularly against resistant strains, highlighting its potential in antibiotic development .
Comparative Analysis
A comparison with similar sulfonamide compounds reveals unique aspects of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | Moderate | High | Tubulin Inhibitor |
| Compound B | Low | Moderate | Enzyme Inhibition |
| This compound | High | High | Tubulin/STAT3 Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
